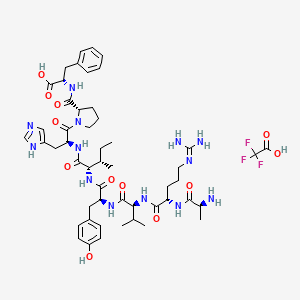

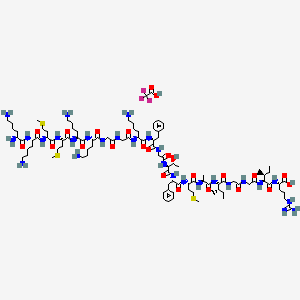

H-Lys-Lys-Met-Met-Lys-Lys-Gly-Gly-Lys-Phe-Gly-Thr-Phe-Met-Ala-Ile-Gly-Gly-Ile-Arg-OH.TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AMPR-22 (sel de trifluoroacétate) est un peptide antimicrobien synthétique dérivé du modulateur des espèces réactives de l'oxygène du canal cationique mitochondrial 1. Il est connu pour son activité contre diverses souches bactériennes, y compris Staphylococcus aureus, Staphylococcus aureus résistant à la méthicilline, Pseudomonas aeruginosa et Pseudomonas aeruginosa résistant aux carbapénèmes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

AMPR-22 (sel de trifluoroacétate) est synthétisé par synthèse peptidique en phase solide. Cette méthode implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. La forme sel de trifluoroacétate est obtenue en traitant le peptide synthétisé avec de l'acide trifluoroacétique, qui clive le peptide de la résine et forme simultanément le sel de trifluoroacétate .

Méthodes de production industrielle

Dans les milieux industriels, la production d'AMPR-22 (sel de trifluoroacétate) suit une approche similaire de synthèse peptidique en phase solide, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés, qui permettent une production efficace et à haut débit de peptides. Le produit final est purifié par chromatographie liquide haute performance pour garantir une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions

AMPR-22 (sel de trifluoroacétate) subit principalement une formation de liaison peptidique pendant sa synthèse. Il peut également participer à des réactions d'oxydation et de réduction en raison de la présence de résidus d'acides aminés comme la méthionine et la cystéine .

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants peuvent être utilisés pour oxyder les résidus de méthionine.

Réduction : Les agents réducteurs comme le dithiothréitol peuvent réduire les ponts disulfure formés entre les résidus de cystéine.

Substitution : Les résidus d'acides aminés peuvent être substitués à l'aide de réactifs spécifiques pendant le processus de synthèse.

Principaux produits formés

Le principal produit formé à partir de ces réactions est le peptide AMPR-22 lui-même, avec des modifications potentielles en fonction des réactions spécifiques qu'il subit .

Applications de la recherche scientifique

AMPR-22 (sel de trifluoroacétate) a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier la synthèse et les modifications peptidiques.

Biologie : Investigated for its antimicrobial properties and its role in modulating reactive oxygen species.

Médecine : Exploré comme agent thérapeutique potentiel contre les infections bactériennes résistantes aux antibiotiques.

Industrie : Utilisé dans le développement de nouveaux agents antimicrobiens et dans l'étude des systèmes d'administration de médicaments à base de peptides

Mécanisme d'action

AMPR-22 (sel de trifluoroacétate) exerce ses effets antimicrobiens en augmentant la perméabilité des membranes externes bactériennes, conduisant à une fuite d'ATP et à la mort cellulaire. Il cible le modulateur des espèces réactives de l'oxygène du canal cationique mitochondrial 1, qui joue un rôle dans la régulation des niveaux d'espèces réactives de l'oxygène dans les cellules .

Applications De Recherche Scientifique

AMPR-22 (trifluoroacetate salt) has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modifications.

Biology: Investigated for its antimicrobial properties and its role in modulating reactive oxygen species.

Medicine: Explored as a potential therapeutic agent against antibiotic-resistant bacterial infections.

Industry: Utilized in the development of new antimicrobial agents and in the study of peptide-based drug delivery systems

Mécanisme D'action

AMPR-22 (trifluoroacetate salt) exerts its antimicrobial effects by increasing the permeability of bacterial outer membranes, leading to ATP leakage and cell death. It targets the mitochondrial cation channel reactive oxygen species modulator 1, which plays a role in regulating reactive oxygen species levels within cells .

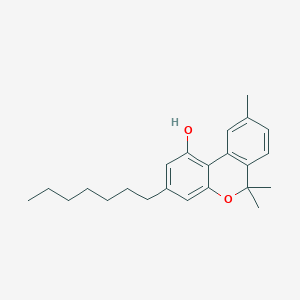

Comparaison Avec Des Composés Similaires

Composés similaires

LL-37 : Autre peptide antimicrobien à large spectre d'activité.

Magainin : Un peptide connu pour ses propriétés antimicrobiennes.

Défensine : Une famille de peptides antimicrobiens trouvés dans divers organismes.

Unicité

AMPR-22 (sel de trifluoroacétate) est unique en raison de sa cible spécifique du modulateur des espèces réactives de l'oxygène du canal cationique mitochondrial 1, ce qui le distingue des autres peptides antimicrobiens qui peuvent avoir des cibles ou des mécanismes d'action différents .

Propriétés

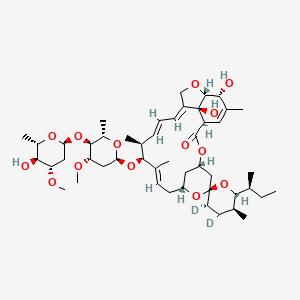

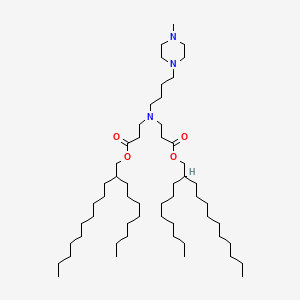

Formule moléculaire |

C100H169F3N28O24S3 |

|---|---|

Poids moléculaire |

2300.8 g/mol |

Nom IUPAC |

(2S)-2-[[(2S,3S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C98H168N28O22S3.C2HF3O2/c1-10-58(3)80(94(144)112-54-76(129)109-56-78(131)124-81(59(4)11-2)95(145)121-72(97(147)148)38-28-47-107-98(105)106)126-83(133)60(5)113-87(137)69(39-48-149-7)120-93(143)74(52-63-31-16-13-17-32-63)123-96(146)82(61(6)127)125-79(132)57-111-86(136)73(51-62-29-14-12-15-30-62)122-88(138)66(35-20-25-44-101)114-77(130)55-108-75(128)53-110-85(135)65(34-19-24-43-100)116-90(140)68(37-22-27-46-103)117-91(141)70(40-49-150-8)119-92(142)71(41-50-151-9)118-89(139)67(36-21-26-45-102)115-84(134)64(104)33-18-23-42-99;3-2(4,5)1(6)7/h12-17,29-32,58-61,64-74,80-82,127H,10-11,18-28,33-57,99-104H2,1-9H3,(H,108,128)(H,109,129)(H,110,135)(H,111,136)(H,112,144)(H,113,137)(H,114,130)(H,115,134)(H,116,140)(H,117,141)(H,118,139)(H,119,142)(H,120,143)(H,121,145)(H,122,138)(H,123,146)(H,124,131)(H,125,132)(H,126,133)(H,147,148)(H4,105,106,107);(H,6,7)/t58-,59-,60-,61+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,80-,81-,82-;/m0./s1 |

Clé InChI |

ODSLLZBJJIALDP-JWTDGOCASA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[[(4-methoxy-2,6-dimethylphenyl)sulphonyl]-(methyl)amino]ethoxy}-N-methyl-N-[(1S,3R)-3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B10829614.png)

![3-[4-Chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol](/img/structure/B10829620.png)

![8,8-dimethyl-4-[2-(methylamino)propanoylamino]-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide](/img/structure/B10829622.png)

![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10829634.png)